1-(Thiolan-3-yl)piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(thiolan-3-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2S.2ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;;/h8-9H,1-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNZUMULOJUTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCNCC2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Thiolan-3-yl)piperazine Dihydrochloride

This guide provides a comprehensive technical overview of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, and its potential as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties.[1][2] Piperazine moieties are often incorporated into drug candidates to modulate aqueous solubility, basicity, and pharmacokinetic profiles, thereby improving oral bioavailability and overall drug-like characteristics.[2][3] The compound this compound combines this well-established piperazine core with a thiolane (tetrahydrothiophene) moiety. This unique combination presents intriguing possibilities for exploring new chemical space and developing compounds with novel biological activities. The dihydrochloride salt form of the molecule typically enhances its stability and solubility in aqueous media, which is a critical factor for handling, formulation, and biological testing.[4]

Chemical Structure and Physicochemical Properties

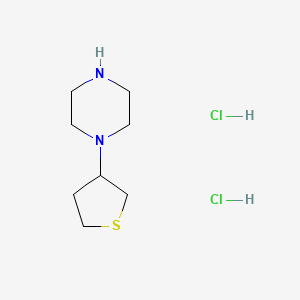

This compound is an aliphatic heterocyclic compound featuring a piperazine ring N-substituted with a thiolan ring at the 3-position.[5] The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of the dihydrochloride salt, where each nitrogen is protonated.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this molecule are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for guiding experimental design.

| Property | Value | Source |

| CAS Number | 1376228-74-8 | [ChemScene][5] |

| Molecular Formula | C₈H₁₈Cl₂N₂S | [ChemScene][5] |

| Molecular Weight | 245.21 g/mol | [ChemScene][5] |

| Synonyms | 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride | [ChemScene][5] |

| SMILES | C1CSCC1N2CCNCC2.Cl.Cl | [ChemScene][5] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [ChemScene][5] |

| logP (Predicted) | 1.2407 | [ChemScene][5] |

| Hydrogen Bond Acceptors | 3 | [ChemScene][5] |

| Hydrogen Bond Donors | 1 | [ChemScene][5] |

| Storage Conditions | Sealed in dry, 2-8°C | [ChemScene][5] |

Proposed Synthetic Strategy

Approach 1: Nucleophilic Substitution

This is a robust and widely used method for N-alkylation of piperazines.[4][7] The strategy involves the reaction of a piperazine nucleophile with a suitable electrophile derived from the thiolane ring.

Causality and Experimental Choices:

-

Piperazine Protection: To prevent undesired dialkylation, it is strategic to start with a mono-protected piperazine, such as 1-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic and nucleophilic conditions and its straightforward removal under acidic conditions.

-

Electrophile Choice: The electrophile could be a 3-halo-thiolane (e.g., 3-bromo-thiolane) or, more effectively, a sulfonate ester like 3-thiolanyl methanesulfonate (mesylate) or p-toluenesulfonate (tosylate). Sulfonates are superior leaving groups compared to halides, often leading to higher yields and milder reaction conditions.

-

Final Deprotection and Salt Formation: The final step involves the acidic cleavage of the Boc group, which conveniently and concurrently leads to the formation of the desired dihydrochloride salt when hydrochloric acid is used.

Caption: Workflow for Synthesis via Nucleophilic Substitution.

Approach 2: Reductive Amination

Reductive amination is another powerful tool for C-N bond formation, particularly effective for coupling amines with ketones or aldehydes.[6][8]

Causality and Experimental Choices:

-

Starting Materials: This route would commence with 3-thiolanone (tetrahydrothiophen-3-one) and a mono-protected piperazine.

-

Reaction Conditions: The reaction proceeds via the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions over ketones, and does not require stringent anhydrous conditions.[2]

-

Workup and Final Step: The workup is typically a simple aqueous extraction, followed by the same acid-mediated deprotection and salt formation step as described in the substitution approach.

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol (Proposed: Nucleophilic Substitution)

This protocol is a representative, self-validating system based on established methodologies.[4][7]

-

Synthesis of Thiolan-3-yl methanesulfonate:

-

To a stirred solution of 3-thiolanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting alcohol.

-

Upon completion, quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.

-

-

Synthesis of 1-Boc-4-(thiolan-3-yl)piperazine:

-

Combine the crude Thiolan-3-yl methanesulfonate (1.0 eq), 1-Boc-piperazine (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile.

-

Heat the mixture to reflux (approx. 82°C) and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure protected product.

-

-

Synthesis of this compound:

-

Dissolve the purified 1-Boc-4-(thiolan-3-yl)piperazine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

-

The product will typically precipitate out of the solution as a white solid. If not, the solvent can be removed under reduced pressure.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final this compound salt.

-

Applications in Research and Drug Development

The structural motifs within this compound suggest several promising avenues for research.

-

Central Nervous System (CNS) Agents: Piperazine derivatives are renowned for their central pharmacological activities, acting as antipsychotics, antidepressants, and anxiolytics.[9] The lipophilicity and shape of the thiolane group could influence blood-brain barrier penetration and interaction with CNS targets.

-

Anthelmintic Agents: Piperazine itself has a long history of use as an anthelmintic drug.[10][11] Its mechanism of action involves paralyzing parasites by acting as a GABA receptor agonist.[10] Novel derivatives are continually explored to overcome resistance and broaden the spectrum of activity.

-

Kinase Inhibitors: N-substituted piperazines are a common feature in many kinase inhibitors used in oncology.[6] This compound could serve as a fragment or starting point for the synthesis of libraries targeting various kinases.

-

Material Science: The presence of the sulfur atom in the thiolane ring offers potential applications in material science, such as in the development of novel polymers or as a ligand for catalysts.[4]

The molecule serves as a versatile building block, allowing for further functionalization at the secondary amine of the piperazine ring to generate a diverse library of compounds for screening against various biological targets.

Conclusion

This compound is a compound with considerable potential, bridging the gap between the well-trodden path of piperazine-based drug design and the exploration of novel chemical space afforded by the thiolane moiety. Its straightforward, modular synthesis allows for facile access and derivatization. As researchers continue to seek out novel scaffolds to address complex diseases, compounds like this provide a solid and promising foundation for the development of the next generation of therapeutic agents.

References

-

Ark Pharm, Inc. This compound. [Link]

-

PubChem. Piperazine Dihydrochloride. [Link]

-

The Good Scents Company. piperazine dihydrochloride. [Link]

-

Ravi, V., et al. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 2023. [Link]

-

Romanelli, M. N., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. 2022. [Link]

-

Manetti, D., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. 2023. [Link]

-

Sharma, R., et al. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. 2020. [Link]

-

Wikipedia. Piperazine. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

ResearchGate. The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]

-

Manetti, D., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. 2023. [Link]

-

Romanelli, M. N., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023. [Link]

-

de Oliveira, R., et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. 2019. [Link]

-

European Medicines Agency. Piperazine Summary Report (3). 2003. [Link]

Sources

- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 2. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]

- 11. Sci-Hub. Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene / Journal of Chemical Research, 2006 [sci-hub.ru]

Unlocking the CNS Therapeutic Potential of 1-(Thiolan-3-yl)piperazine dihydrochloride: A Technical Guide for Preclinical Research

Introduction: The Strategic Combination of Privileged Scaffolds

In the landscape of central nervous system (CNS) drug discovery, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs targeting neuropsychiatric disorders.[1][2] Its unique physicochemical properties, including its ability to engage with key G protein-coupled receptors (GPCRs) and its favorable pharmacokinetic profile, make it a cornerstone of modern medicinal chemistry.[2] This guide delves into the promising, yet underexplored, potential of 1-(Thiolan-3-yl)piperazine dihydrochloride , a novel compound that marries the well-established piperazine core with a thiolane moiety.

The central hypothesis of this document is that this compound represents a compelling candidate for CNS drug development, warranting rigorous preclinical investigation. The piperazine component suggests a likely interaction with aminergic GPCRs, such as serotonin and dopamine receptors, which are critical targets in the treatment of anxiety, depression, and psychosis. The introduction of the thiolane ring, a saturated sulfur-containing heterocycle, offers an intriguing bioisosteric replacement for a traditional phenyl group, potentially modulating receptor affinity, selectivity, and metabolic stability.[3][4][5] This guide provides a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this compound, from initial synthesis and in vitro characterization to in vivo behavioral assessment.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to any drug discovery program. These parameters influence solubility, permeability, and formulation development.

| Property | Value | Source |

| CAS Number | 1376228-74-8 | [6] |

| Molecular Formula | C₈H₁₈Cl₂N₂S | [6] |

| Molecular Weight | 245.21 g/mol | [6] |

| Synonym | 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride | [6] |

| Predicted LogP | 1.2407 | [6] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

The dihydrochloride salt form of the compound is expected to enhance its aqueous solubility, a crucial attribute for in vitro and in vivo studies.

Hypothesized Pharmacological Profile: A Tale of Two Moieties

The pharmacological activity of this compound can be logically dissected by considering the contributions of its two primary structural components.

The Piperazine Engine: Targeting Serotonin and Dopamine Receptors

The N-substituted piperazine motif is a well-established pharmacophore for aminergic GPCRs. A vast body of literature demonstrates that arylpiperazine derivatives, in particular, exhibit high affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. These receptors are implicated in the pathophysiology of numerous CNS disorders.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A): The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. Agonism or partial agonism at this receptor is a validated mechanism for therapeutic effect. Conversely, antagonism at the 5-HT2A receptor is a hallmark of many atypical antipsychotics.

-

Dopamine Receptors (e.g., D2, D3): The dopamine D2 receptor is a primary target for antipsychotic medications. Antagonism at this receptor is effective in treating the positive symptoms of schizophrenia. The D3 receptor is also gaining attention as a target for both psychosis and depression.

Given this precedent, it is highly probable that this compound will exhibit affinity for one or more of these receptors.

The Thiolane Modulator: A Bioisosteric Approach to Enhance Druggability

The replacement of a phenyl ring with a saturated heterocycle like thiolane is a strategic move in medicinal chemistry.[3][4] This bioisosteric substitution can offer several advantages:

-

Improved Physicochemical Properties: Saturated rings generally lead to lower lipophilicity and higher aqueous solubility compared to their aromatic counterparts, which can improve the overall pharmacokinetic profile of a drug candidate.[3]

-

Enhanced Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes.[7][8] The thiolane ring may offer a more metabolically stable alternative, potentially leading to a longer half-life and reduced formation of reactive metabolites.[7][8]

-

Novel Receptor Interactions: While serving as a structural scaffold, the sulfur atom in the thiolane ring could engage in unique, non-covalent interactions with the target receptor, potentially influencing binding affinity and selectivity.

Proposed Research Workflow for Preclinical Evaluation

A systematic and logical progression of experiments is crucial to efficiently assess the potential of this compound. The following workflow outlines a series of key studies, from synthesis to in vivo proof-of-concept.

Caption: Proposed research workflow for this compound.

Part 1: Chemical Synthesis and Characterization

The synthesis of this compound can be approached through established methods for N-alkylation of piperazines. A plausible and efficient route is the Palladium-catalyzed Buchwald-Hartwig amination.[1][9][10]

Exemplary Synthetic Protocol (Conceptual):

-

Coupling Reaction: To an oven-dried reaction vessel, add 3-bromothiolane (1.0 equivalent), N-Boc-piperazine (1.2 equivalents), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaO-t-Bu).[1]

-

Solvent and Inert Atmosphere: Add anhydrous toluene or dioxane as the solvent and establish an inert atmosphere (e.g., nitrogen or argon).[1]

-

Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield N-Boc-1-(thiolan-3-yl)piperazine.

-

Deprotection: Remove the Boc protecting group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

-

Salt Formation: Treat the resulting free base with hydrochloric acid to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: In Vitro Pharmacological Profiling

The initial in vitro evaluation should focus on determining the compound's affinity for key serotonin and dopamine receptors implicated in anxiety, depression, and psychosis.

Detailed Protocol: Radioligand Binding Assay for the 5-HT1A Receptor

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the human 5-HT1A receptor.

-

Materials:

-

Membrane preparation from cells expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).

-

Non-specific binding control: 10 µM 8-OH-DPAT.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test compound: this compound at various concentrations.

-

96-well microplates, filter mats, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

-

Add 50 µL of the radioligand solution (at a final concentration near its Kd, e.g., 0.5 nM).

-

Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter mats and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Similar binding assays should be conducted for the 5-HT2A and D₂ receptors to establish a selectivity profile.

Part 3: In Vivo Behavioral Assessment

Based on the in vitro binding profile, the compound should be advanced to in vivo models to assess its functional effects on behavior.

Detailed Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used and validated test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Animals: Male mice (e.g., C57BL/6 strain).

-

Procedure:

-

Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Administer the test compound (e.g., via intraperitoneal injection) or vehicle to different groups of mice at a predetermined time before the test (e.g., 30 minutes).

-

Place a mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze for a 5-minute session.

-

Record the session using a video camera mounted above the maze.

-

After each trial, clean the maze with 70% ethanol to remove any olfactory cues.

-

-

Data Analysis:

-

Use video-tracking software to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

Compare the data from the compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in open arm exploration without a significant change in total distance traveled is indicative of an anxiolytic effect.

-

Detailed Protocol: Forced Swim Test (FST) for Antidepressant Activity

The FST is a common screening tool for potential antidepressant compounds. It is based on the principle that animals will adopt an immobile posture after a period of active swimming in an inescapable cylinder of water. Antidepressant treatments are known to increase the duration of mobility.[11][12][13][14]

-

Apparatus: A transparent cylindrical container filled with water.

-

Animals: Male mice.

-

Procedure:

-

Administer the test compound or vehicle daily for a set period (e.g., 7-14 days) to model chronic treatment effects.

-

On the test day, fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom.

-

Gently place the mouse into the water for a 6-minute session.

-

Record the session with a video camera.

-

After the session, remove the mouse, dry it, and return it to its home cage.

-

-

Data Analysis:

-

Score the last 4 minutes of the 6-minute session for time spent immobile (i.e., floating with only minor movements to keep the head above water).

-

Compare the immobility time between the compound-treated groups and the vehicle-treated group. A significant reduction in immobility time suggests a potential antidepressant-like effect.

-

Data Interpretation and Future Directions

The data generated from this research workflow will provide a comprehensive initial assessment of this compound's potential as a CNS therapeutic agent.

Caption: Logical flow from data to interpretation for a hypothetical successful outcome.

A desirable outcome would be a compound with high affinity and selectivity for the 5-HT1A receptor, which translates to anxiolytic and/or antidepressant effects in the behavioral models without causing significant changes in general locomotor activity. Such a profile would make it a strong candidate for further development.

Future studies should include:

-

Dose-response studies to determine the potency and efficacy in vivo.

-

Pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Off-target screening to assess its potential for side effects.

-

Lead optimization to synthesize and test analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a structurally novel compound that holds considerable promise as a CNS drug candidate. By strategically combining the pharmacologically validated piperazine scaffold with a metabolically robust thiolane moiety, this molecule presents a compelling starting point for a drug discovery program targeting anxiety, depression, or other neuropsychiatric disorders. The systematic research plan outlined in this guide provides a clear and efficient path to elucidate its therapeutic potential and justify its advancement toward clinical development.

References

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PubMed Central. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

-

Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. Available at: [Link]

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. Available at: [Link]

-

The Mouse Forced Swim Test. PubMed Central. Available at: [Link]

-

The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Available at: [Link]

-

Role of sulphur-heterocycles in medicinal chemistry: An update. ResearchGate. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. Available at: [Link]

-

Role of sulphur-heterocycles in medicinal chemistry: An update. Science Primary Literature. Available at: [Link]

-

The Forced Swim Test as a Model of Depressive-like Behavior. JoVE. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Available at: [Link]

-

Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. Available at: [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Semantic Scholar. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. Available at: [Link]

-

Medicinal Thiols: Current Status and New Perspectives. PubMed Central. Available at: [Link]

-

Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. Available at: [Link]

-

Bioactivation potential of thiophene-containing drugs. PubMed. Available at: [Link]

-

Medicinal Thiols: Current Status and New Perspectives. PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 13. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Solubility in Drug Development

An In-depth Technical Guide to the Solubility Profile of 1-(Thiolan-3-yl)piperazine Dihydrochloride

This guide provides a comprehensive technical overview of the solubility profile of this compound, a critical parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies for assessing its solubility.

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical development. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility directly influences bioavailability, manufacturability, and the choice of a suitable dosage form.[1] Poor solubility can lead to low absorption, erratic dosing, and ultimately, therapeutic failure.[2] Therefore, a thorough understanding of the solubility profile is paramount in the early stages of drug discovery and development to guide lead optimization and formulation strategies.[1][2] This guide will delve into the physicochemical properties of this compound and provide a detailed framework for determining its solubility.

Physicochemical Properties of this compound

A foundational understanding of the compound's physicochemical properties is essential for interpreting its solubility behavior. 1-(Thiolan-3-yl)piperazine is a heterocyclic compound that, in its dihydrochloride salt form, is designed for enhanced aqueous solubility.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₈Cl₂N₂S | [4] |

| Molecular Weight | 245.21 g/mol | [4] |

| LogP (octanol-water partition coefficient) | 1.2407 | [4] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [4] |

| CAS Number | 1376228-74-8 | [4][5] |

The piperazine moiety, a common functional group in many medications, and the dihydrochloride salt form suggest that this compound is likely to exhibit pH-dependent solubility.[3][6][7] The LogP value indicates a moderate lipophilicity, which can influence its solubility in both aqueous and organic media.

Experimental Determination of Solubility: A Methodological Deep Dive

The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.[2]

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2] It is a high-throughput method often used in early discovery to quickly screen compounds.[2]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility at equilibrium in a given solvent.[2][8] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a period, ensuring that the solution is saturated. The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Gold Standard: The Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation of Solvents: Prepare a range of aqueous buffers with varying pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate different physiological environments. Purified water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) should also be included.

-

Compound Dispensing: Add an excess amount of this compound to individual vials containing a fixed volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.[9]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant or by filtration.[9] Care must be taken to avoid adsorption of the compound onto the filter material.[9]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is reported as the average concentration from replicate experiments (typically n=3).

Diagram: Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for determining thermodynamic solubility.

Illustrative Solubility Profile of this compound

Disclaimer: The following data is illustrative and based on the expected behavior of a compound with the given structure. Actual experimental results may vary.

The solubility of this compound is expected to be significantly influenced by pH due to the presence of the basic piperazine ring. At low pH, the amine groups will be protonated, leading to higher solubility in aqueous media. As the pH increases, the compound will deprotonate, becoming less polar and thus less soluble.

Table 1: Illustrative Thermodynamic Solubility in Various Media at 25°C

| Solvent/Medium | pH | Illustrative Solubility (µg/mL) |

| Purified Water | ~6.5 | 1500 |

| 0.1 N HCl | 1.2 | > 5000 |

| Phosphate Buffer | 2.0 | > 5000 |

| Acetate Buffer | 4.5 | 3500 |

| Phosphate Buffer (PBS) | 6.8 | 1200 |

| Phosphate Buffer (PBS) | 7.4 | 800 |

| Bicarbonate Buffer | 9.0 | 250 |

Diagram: pH-Solubility Relationship

Caption: Relationship between pH and expected solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and evaluating the solubility profile of this compound. The illustrative data suggests a pH-dependent solubility, which is a critical consideration for its formulation and in vivo performance. Further experimental validation using the described methodologies is essential. A complete characterization should also include assessing its solubility in non-aqueous and mixed solvent systems, as well as evaluating the solid-state properties of the compound, as different crystalline forms can exhibit different solubilities.[9] This foundational knowledge will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In Vitro ADME/Tox Profiling.

- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- ChemicalBook. (n.d.). This compound. ChemicalBook.

- ChemScene. (n.d.). This compound. ChemScene.

- Smolecule. (2023). Buy this compound. Smolecule.

- PubChem. (n.d.). Piperazine Dihydrochloride. PubChem.

- The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. The Good Scents Company.

- Wikipedia. (n.d.). Piperazine. Wikipedia.

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Buy this compound | 1376228-74-8 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1376228-74-8 [chemicalbook.com]

- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to 1-(Thiolan-3-yl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Thiolan-3-yl)piperazine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, with a core focus on its molecular weight and structure. A proposed synthesis protocol, grounded in established chemical principles for analogous structures, is presented alongside robust analytical methodologies for its characterization and quality control. Furthermore, this guide explores the potential therapeutic relevance and applications of this compound, drawing insights from the broader class of thiolane and piperazine-containing molecules. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel piperazine derivatives.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1][2] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as increased water solubility and oral bioavailability.[3][4] These characteristics, combined with the ability to readily modify the piperazine nucleus, make it a versatile building block in the design of novel therapeutic agents targeting a range of biological pathways, including those involved in central nervous system disorders, infectious diseases, and oncology.[5][6] The incorporation of a thiolane (tetrahydrothiophene) moiety introduces a sulfur-containing aliphatic ring, which can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.[7] The dihydrochloride salt form of 1-(Thiolan-3-yl)piperazine enhances its aqueous solubility, a critical attribute for formulation and in vitro biological screening.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development and application. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈Cl₂N₂S | [8] |

| Molecular Weight | 245.21 g/mol | [8] |

| CAS Number | 1376228-74-8 | [8][9] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in water | General knowledge |

| SMILES | C1CSCC1N2CCNCC2.Cl.Cl | [8] |

The molecular weight of 245.21 g/mol is a critical parameter for a multitude of experimental procedures, including the preparation of solutions of known molarity, determination of reaction stoichiometry, and interpretation of mass spectrometry data.

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the synthesis of N-substituted piperazines.[10] The most common approaches involve either nucleophilic substitution or reductive amination.

Proposed Synthetic Workflow: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds.[10] This approach offers high yields and good functional group tolerance. The proposed synthesis of 1-(Thiolan-3-yl)piperazine would involve the reaction of piperazine with tetrahydrothiophen-3-one, followed by reduction of the resulting enamine or iminium intermediate.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reductive Amination

-

To a stirred solution of piperazine (1.2 equivalents) in anhydrous dichloromethane (DCM) at room temperature, add tetrahydrothiophen-3-one (1.0 equivalent).

-

Stir the reaction mixture for 1-2 hours to allow for the formation of the enamine/iminium intermediate. The progress of this initial reaction can be monitored by Thin Layer Chromatography (TLC).

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

-

Continue stirring at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(Thiolan-3-yl)piperazine free base.

Step 2: Purification of the Free Base

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Thiolan-3-yl)piperazine.

Step 3: Salt Formation

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2.2 equivalents) with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. Due to the lack of a strong chromophore in the molecule, derivatization is often necessary for sensitive UV detection.[11]

Protocol: HPLC-UV Analysis with NBD-Cl Derivatization

-

Derivatization: React a known concentration of the compound with 4-chloro-7-nitrobenzofuran (NBD-Cl) in the presence of a base to form a stable, UV-active derivative.[12][13]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 340 nm.

-

-

Analysis: The purity is determined by the peak area percentage of the derivatized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expect signals corresponding to the protons on the piperazine ring (typically in the 2.5-3.5 ppm range) and the thiolane ring. The proton at the 3-position of the thiolane ring, adjacent to the nitrogen, would likely appear as a multiplet.

-

¹³C NMR: Expect distinct signals for the carbon atoms of the piperazine and thiolane rings.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, electrospray ionization (ESI) in positive mode would be expected to show a peak corresponding to the protonated free base [M+H]⁺ at m/z 173.1.

Potential Applications and Biological Relevance

The combination of the piperazine and thiolane moieties suggests potential for a range of biological activities. Piperazine derivatives are known to interact with various receptors and enzymes in the central nervous system.[1][14] The thiophene moiety, a related aromatic analog of thiolane, is present in numerous drugs and is known to contribute to various pharmacological effects, including anticancer and antimicrobial activities.[13][15]

Caption: Hypothetical signaling pathway for a thiolane-piperazine compound.

Given the structural motifs, this compound could be investigated for its potential as:

-

CNS Agents: Targeting receptors such as serotonin, dopamine, or adrenergic receptors.[14]

-

Antimicrobial Agents: The sulfur-containing thiolane ring may confer antimicrobial properties.

-

Anticancer Agents: Piperazine-tethered thiophene derivatives have shown promise as antiproliferative agents.[13]

Further biological evaluation is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a compound with a molecular weight of 245.21 g/mol that holds potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible synthetic route with a detailed hypothetical protocol, and robust analytical methods for its characterization. The structural features of this molecule, combining the privileged piperazine scaffold with a thiolane moiety, suggest a range of potential biological activities that warrant exploration. This document serves as a valuable resource for researchers, providing a solid foundation for future studies on this and related compounds.

References

Sources

- 1. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 2. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 1376228-74-8 [smolecule.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | 1376228-74-8 [chemicalbook.com]

- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jddtonline.info [jddtonline.info]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-3-thiophenyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride, a key intermediate in the production of various pharmaceutically active compounds, notably the dopamine agonist Talipexole. This document delves into the core chemical principles, detailed experimental protocols, and critical process considerations to empower researchers in the successful synthesis and scale-up of this important molecule.

Introduction: Strategic Importance of a Key Intermediate

1-(Tetrahydro-3-thiophenyl)piperazine serves as a crucial building block in medicinal chemistry. Its structural motif, combining a piperazine ring with a tetrahydrothiophene moiety, is found in a number of compounds investigated for their neurological and other therapeutic effects. The piperazine component often imparts favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, while the tetrahydrothiophene group can be critical for target engagement.

The dihydrochloride salt form is frequently preferred for its enhanced stability and solubility, facilitating formulation and administration. A robust and well-characterized synthesis of this intermediate is therefore of paramount importance for drug discovery and development programs.

Retrosynthetic Analysis and Strategic Considerations

Two primary retrosynthetic disconnections are logical for the synthesis of 1-(tetrahydro-3-thiophenyl)piperazine. These approaches form the basis of the most common and practical synthetic strategies.

Caption: Workflow for the reductive amination synthesis.

Synthesis of the Precursor: Tetrahydrothiophen-3-one

While commercially available, understanding the synthesis of tetrahydrothiophen-3-one provides deeper process knowledge. A common laboratory-scale preparation involves the Dieckmann condensation of diethyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.

Reductive Amination of Tetrahydrothiophen-3-one with Piperazine

The choice of reducing agent is critical for the success of this reaction. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation due to its mildness and selectivity.[1][2] It is less basic than other common borohydrides, minimizing side reactions.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of tetrahydrothiophen-3-one (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add piperazine (1.5-2.0 eq). The use of excess piperazine helps to minimize the formation of the dialkylated byproduct.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with the same organic solvent (2 x volumes).

-

Purification of the Free Base: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(tetrahydro-3-thiophenyl)piperazine as an oil or a low-melting solid. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Formation of the Dihydrochloride Salt

The final step is the conversion of the free base to its dihydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the purified 1-(tetrahydro-3-thiophenyl)piperazine free base in a suitable anhydrous organic solvent such as isopropanol, ethanol, or diethyl ether.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (e.g., 2 M HCl in isopropanol) or bubble anhydrous HCl gas through the solution with stirring. The dihydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to afford 1-(tetrahydro-3-thiophenyl)piperazine dihydrochloride as a white to off-white crystalline solid.

Part 2: The Nucleophilic Substitution Pathway

This alternative route involves the direct alkylation of piperazine with a tetrahydrothiophene electrophile. To control the selectivity and avoid the formation of the 1,4-disubstituted byproduct, it is highly recommended to use a mono-protected piperazine, such as N-Boc-piperazine.[3]

Caption: Workflow for the nucleophilic substitution synthesis.

Synthesis of the Precursor: 3-Halotetrahydrothiophene

3-Chlorotetrahydrothiophene can be prepared from tetrahydrothiophene-3-ol using a variety of chlorinating agents, such as thionyl chloride or oxalyl chloride. Alternatively, 3-bromothiophene can be synthesized and subsequently hydrogenated to 3-bromotetrahydrothiophene.

Alkylation of N-Boc-piperazine

Experimental Protocol:

-

Reaction Setup: A mixture of N-Boc-piperazine (1.0 eq), 3-chlorotetrahydrothiophene (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is heated to 60-80 °C.

-

Reaction Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-Boc-1-(tetrahydro-3-thiophenyl)piperazine. Purification is typically achieved by column chromatography.

Deprotection and Salt Formation

The Boc protecting group is readily removed under acidic conditions.

Experimental Protocol:

-

Deprotection: The purified N-Boc-1-(tetrahydro-3-thiophenyl)piperazine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, is added, and the mixture is stirred at room temperature for 1-4 hours.

-

Isolation and Salt Formation: The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a minimal amount of a suitable solvent like isopropanol, and the dihydrochloride salt is precipitated by the addition of a solution of HCl in the same solvent, as described in section 1.3.

Data Presentation

| Parameter | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | Tetrahydrothiophen-3-one, Piperazine | N-Boc-piperazine, 3-Halotetrahydrothiophene |

| Key Reagents | Sodium triacetoxyborohydride | Potassium carbonate, Trifluoroacetic acid/HCl |

| Number of Steps | 2 (including salt formation) | 3 (including salt formation) |

| Typical Yield | Good to Excellent | Good |

| Key Advantages | More atom-economical, fewer steps | Avoids handling of potentially unstable ketones |

| Key Disadvantages | Requires careful control of reducing agent addition | Requires protection/deprotection steps |

Safety and Handling

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Tetrahydrothiophen-3-one and 3-Halotetrahydrothiophenes: These compounds have a strong, unpleasant odor. Handle in a fume hood. They may be irritants.

-

Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Hydrogen Chloride (gas or solution): Highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Characterization

The final product, 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

-

Elemental Analysis: To confirm the elemental composition.

Conclusion

The synthesis of 1-(Tetrahydro-3-thiophenyl)piperazine dihydrochloride is a well-established process with multiple viable routes. The reductive amination of tetrahydrothiophen-3-one with piperazine represents a highly efficient and direct method, making it the preferred choice for many applications. The nucleophilic substitution pathway, particularly with the use of a protected piperazine, offers a reliable alternative. Careful consideration of reaction conditions, stoichiometry, and purification techniques is essential for obtaining a high yield of the pure product. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this valuable intermediate for their drug discovery and development endeavors.

References

-

PubMed.

-

PubMed Central.

-

PubMed Central.

-

Organic Chemistry Portal.

-

Google Patents.

-

Google Patents.

-

MDPI.

-

ResearchGate.

Sources

The Emerging Therapeutic Potential of Thiolane-Piperazine Scaffolds: A Technical Guide for Drug Discovery Professionals

Preamble: Unlocking New Pharmacological Vistas

In the landscape of medicinal chemistry, the piperazine ring stands as a "privileged scaffold," a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties and engage in critical interactions with biological targets.[1] This guide delves into the largely unexplored but highly promising class of compounds emerging from the conjugation of the piperazine core with a thiolane moiety. While direct literature on thiolane-piperazine compounds is nascent, this document will provide a comprehensive technical framework by drawing parallels with the extensively studied and structurally related thiophene-piperazine derivatives. We will explore the synthesis, biological activities, and therapeutic applications, offering a roadmap for researchers and drug development professionals to navigate this exciting new chemical space.

The Piperazine Nucleus: A Cornerstone of Modern Therapeutics

The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, known as piperazine, is a cornerstone in drug design.[3] Its unique structural and physicochemical properties, including a high polar surface area and the capacity for hydrogen bond donation and acceptance, often lead to enhanced water solubility and oral bioavailability.[1] These characteristics make the piperazine scaffold an attractive component for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[1]

The versatility of the piperazine ring allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of pharmacological activity.[3] This has led to the development of a wide array of drugs with applications across numerous therapeutic areas, including:

-

Anticancer Agents: The piperazine moiety is a key feature in several FDA-approved anticancer drugs.[4]

-

Central Nervous System (CNS) Agents: Piperazine derivatives have shown significant activity as antipsychotics, antidepressants, and anxiolytics.[5]

-

Antimicrobial Agents: A broad range of antibacterial and antifungal activities have been attributed to piperazine-containing compounds.[6]

-

Anthelmintics: Piperazine and its salts are well-established for their effectiveness against parasitic worm infestations.[3]

The Thiolane Moiety: A Bioactive Motif from Nature's Arsenal

The thiolane ring, a saturated five-membered heterocycle containing a sulfur atom, is another privileged structure found in a variety of bioactive natural products.[7] The presence of the sulfur atom imparts unique chemical properties and allows for diverse interactions with biological macromolecules. Thiolane-based compounds have demonstrated a remarkable spectrum of biological activities, including:

-

Antiviral

-

Anticancer

-

Anti-platelet

-

α-glucosidase inhibition

-

Anti-HIV

-

Immunosuppressive

-

Antimicrobial[7]

The inherent bioactivity of the thiolane scaffold makes it a compelling partner for conjugation with other pharmacologically important nuclei, such as piperazine, to create novel chemical entities with potentially synergistic or unique therapeutic profiles.

Thiophene-Piperazine Derivatives: A Well-Established Surrogate and Predictive Model

Given the limited direct data on thiolane-piperazine compounds, we turn our attention to the closely related and extensively studied thiophene-piperazine derivatives. Thiophene, an aromatic five-membered sulfur-containing heterocycle, serves as a valuable structural analogue to thiolane. The wealth of information available on thiophene-piperazine compounds provides a robust predictive framework for the potential biological activities of their thiolane counterparts.

Synthesis of Thiophene-Piperazine Scaffolds

The synthesis of thiophene-piperazine derivatives typically involves the coupling of a substituted piperazine with a thiophene moiety. A common synthetic strategy is the amidation reaction between a piperazine and a thiophene-2-carbonyl chloride. This versatile reaction allows for the introduction of a wide range of substituents on both the thiophene and piperazine rings, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocol: Synthesis of a Model Thiophene-Piperazine Compound

Objective: To synthesize N-(4-methylphenyl)-4-(thiophene-2-carbonyl)piperazine-1-carboxamide.

Materials:

-

1-(4-methylphenyl)piperazine

-

Thiophene-2-carbonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-methylphenyl)piperazine (1.0 mmol) and triethylamine (1.2 mmol) in dry dichloromethane (10 mL).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of thiophene-2-carbonyl chloride (1.1 mmol) in dry dichloromethane (5 mL) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities of Thiophene-Piperazine Derivatives

Thiophene-piperazine compounds have demonstrated a broad spectrum of biological activities, with significant research focused on their potential as anticancer and antimicrobial agents.

Several studies have highlighted the potent antiproliferative activity of thiophene-piperazine derivatives against various cancer cell lines.[8] A key mechanism of action for some of these compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[8] EGFR is a crucial regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.

Table 1: In Vitro Cytotoxicity of Representative Thiophene-Piperazine Compounds

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 17i | HCT116 (Colon Cancer) | 4.82 ± 0.80 | [8] |

| 18i | A549 (Lung Cancer) | 1.43 ± 0.08 | [8] |

Figure 1: EGFR Signaling Pathway and Inhibition

Caption: EGFR signaling pathway and the point of inhibition by thiolane-piperazine compounds.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of novel thiolane-piperazine compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HCT116)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Thiolane-piperazine compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the thiolane-piperazine compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]

Thiophene-piperazine derivatives have also shown promising activity against a range of bacterial and fungal pathogens.[13] The presence of the piperazine moiety can enhance the penetration of the compounds through microbial cell membranes, while the thiophene ring can engage in various interactions with microbial enzymes or other cellular components.

Experimental Protocol: Antibacterial Activity (Disk Diffusion Assay)

Objective: To screen novel thiolane-piperazine compounds for antibacterial activity.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Sterile paper disks (6 mm diameter)

-

Thiolane-piperazine compounds dissolved in a suitable solvent

-

Standard antibiotic disks (e.g., ampicillin) as positive controls

-

Solvent-loaded disks as negative controls

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the thiolane-piperazine compounds onto the agar surface. Also, place the positive and negative control disks.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[8][14][15][16]

Molecular Modeling and In Silico Screening

Computational approaches, such as molecular docking, are invaluable tools in the early stages of drug discovery.[17] For thiolane-piperazine compounds targeting protein kinases like EGFR, molecular docking can predict the binding mode and affinity of the compounds within the enzyme's active site. This information can guide the rational design of more potent and selective inhibitors.

Figure 2: Molecular Docking Workflow

Caption: A typical workflow for molecular docking studies of kinase inhibitors.

Protocol: Molecular Docking of Thiolane-Piperazine Compounds into EGFR

Objective: To predict the binding mode and affinity of novel thiolane-piperazine compounds to the EGFR kinase domain.

Software and Tools:

-

Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)

-

Protein Data Bank (PDB) for the crystal structure of EGFR (e.g., PDB ID: 4JPS)[18]

-

Ligand preparation software (e.g., ChemDraw, Avogadro)

Procedure:

-

Protein Preparation: Download the crystal structure of the EGFR kinase domain from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 2D structure of the thiolane-piperazine compound and convert it to a 3D structure. Minimize the energy of the ligand.

-

Binding Site Definition: Define the binding site on the EGFR protein, typically centered on the co-crystallized ligand or known active site residues.

-

Docking: Perform the docking simulation using a suitable algorithm (e.g., Lamarckian genetic algorithm in AutoDock).

-

Analysis: Analyze the docking results, including the predicted binding poses, docking scores (binding energy), and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[17][18][19][20][21]

Future Perspectives and Conclusion

The conjugation of the thiolane and piperazine scaffolds represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of thiophene-piperazine derivatives, researchers can rationally design and synthesize novel thiolane-piperazine compounds with a high probability of exhibiting interesting biological activities. The experimental and computational protocols outlined in this guide provide a solid foundation for the systematic evaluation of these compounds. Future research should focus on building a diverse library of thiolane-piperazine derivatives and screening them against a wide range of biological targets, including kinases, microbial enzymes, and CNS receptors. The insights gained from these studies will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

-

Bioassays for anticancer activities. PubMed. [Link]

-

Synthetic access to thiolane-based therapeutics and biological activity studies. ResearchGate. [Link]

-

Disk diffusion test. Wikipedia. [Link]

-

Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. MDPI. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

- Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

-

A New Process to Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

- Preparation of 2-thiophenecarbonyl chloride.

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

In vitro anti-cancer activity assay. a,b) Cell viability (MTT assay, n = 6). ResearchGate. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

-

A general and convenient synthesis of N-aryl piperazines. ResearchGate. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PubMed Central. [Link]

-

In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

-

Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]

-

Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

-